

Deulorlatinib Dosage for In Vivo Mouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: T326

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These application notes provide a comprehensive overview of the preclinical in vivo administration of deulorlatinib (TGRX-326), a next-generation, brain-penetrant ALK/ROS1 inhibitor. The following protocols and data have been compiled from published preclinical studies to guide researchers in designing and executing in vivo mouse experiments.

Overview of Deulorlatinib in Preclinical Models

Deulorlatinib has demonstrated significant anti-tumor activity and a favorable pharmacokinetic profile in preclinical xenograft mouse models. These studies are crucial for establishing proof-of-concept, determining effective dosage regimens, and assessing in vivo tolerability before advancing to clinical trials. The most common models utilized are cell line-derived xenografts (CDX) involving Ba/F3 cells engineered to express various ALK and ROS1 fusion proteins, including resistance mutations.

In Vivo Efficacy and Tolerability

Deulorlatinib has been evaluated in various xenograft models to determine its efficacy in inhibiting tumor growth and to assess its tolerability at different dosages.

Table 1: In Vivo Efficacy of Deulorlatinib in Xenograft Mouse Models

Mouse Model	Cell Line	Treatment	Dosage	Dosing Schedule	Route of Administration	Outcome
Ba/F3 Xenograft	EML4-ALKL1196 M	Deulorlatinib	15 mg/kg	Once Daily (QD)	Oral (PO)	Well-tolerated
Ba/F3 Xenograft	EML4-ALKL1196 M	Deulorlatinib	30 mg/kg	Once Daily (QD)	Oral (PO)	Tumor Regression
Ba/F3 Xenograft	EML4-ALKG1202 R	Deulorlatinib	30 mg/kg	Once Daily (QD)	Oral (PO)	Significant Tumor Growth Inhibition
Ba/F3 Xenograft	SCL34A2-ROS1G20 32R	Deulorlatinib	30 mg/kg	Once Daily (QD)	Oral (PO)	Significant Tumor Growth Inhibition

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

Pharmacokinetics (PK) in Mice

Pharmacokinetic studies in mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of deulorlatinib.

Table 2: Pharmacokinetic Parameters of Deulorlatinib in Ba/F3-EML4-ALKG1202R Xenograft Mice

Parameter	Unit	Value (at 30 mg/kg, PO)
Tmax	h	2
Cmax	ng/mL	1876
AUC0-24h	h*ng/mL	20432
T1/2	h	4.5

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with deulorlatinib in mouse models.

Cell Line-Derived Xenograft (CDX) Model Generation

- Cell Culture: Culture Ba/F3 cells expressing the desired ALK or ROS1 fusion protein (e.g., EML4-ALKL1196M, EML4-ALKG1202R, or SCL34A2-ROS1G2032R) in appropriate media supplemented with necessary growth factors.
- Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
- Tumor Cell Implantation:
 - Harvest Ba/F3 cells during the logarithmic growth phase.
 - Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio).
 - Subcutaneously inject 1×10^7 cells in a volume of 100-200 μ L into the flank of each mouse.
- Tumor Growth Monitoring:

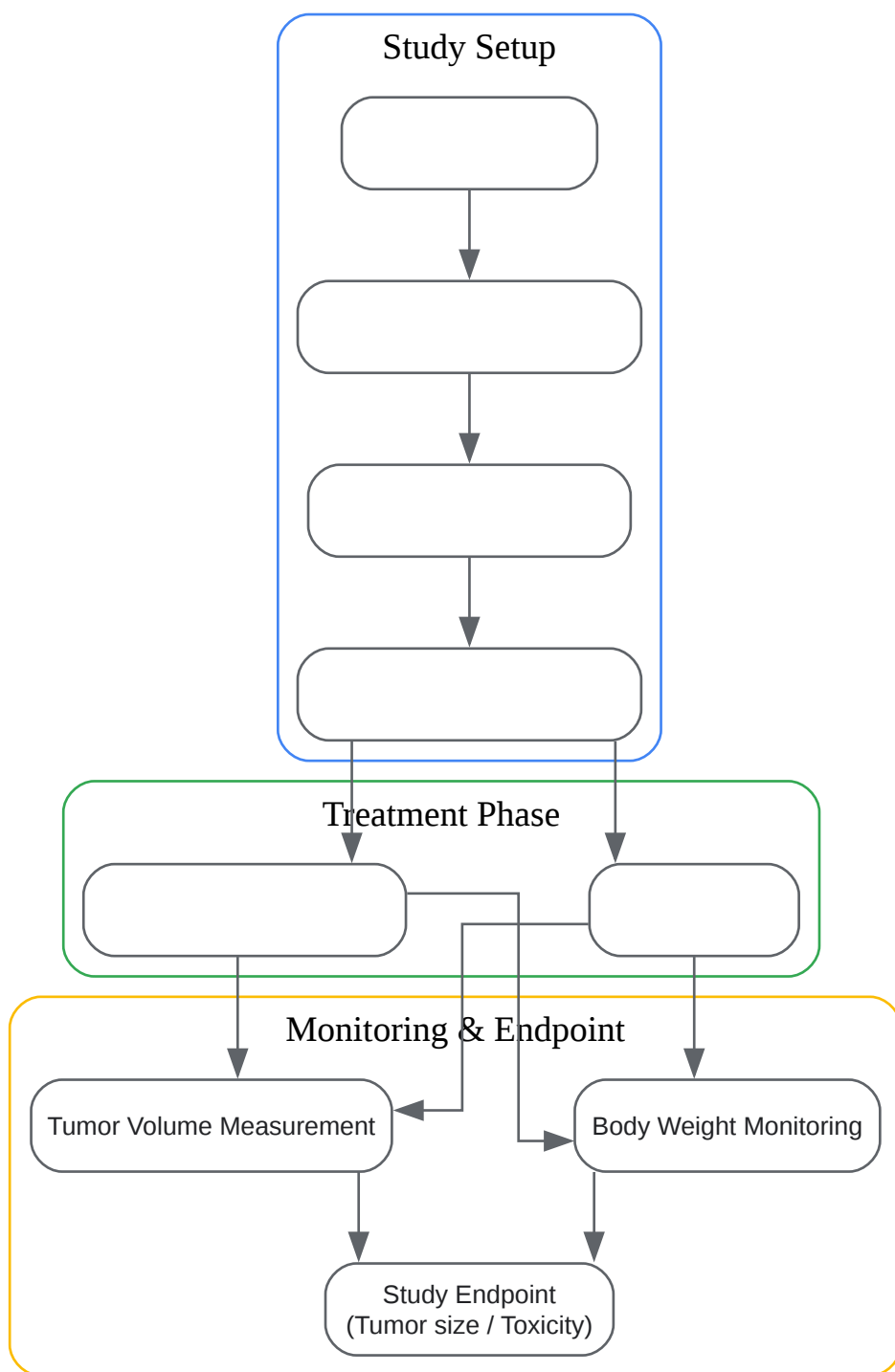
- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.

Deulorlatinib Administration

- Formulation: Prepare deulorlatinib in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
- Dosing:
 - Administer deulorlatinib orally (PO) once daily (QD) at the desired dosage (e.g., 15 mg/kg or 30 mg/kg).
 - Administer the vehicle solution to the control group following the same schedule.
- Monitoring:
 - Continue to monitor tumor volume throughout the study.
 - Measure body weight 2-3 times per week as an indicator of toxicity.
 - Observe mice for any clinical signs of distress or adverse effects.
- Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if significant toxicity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

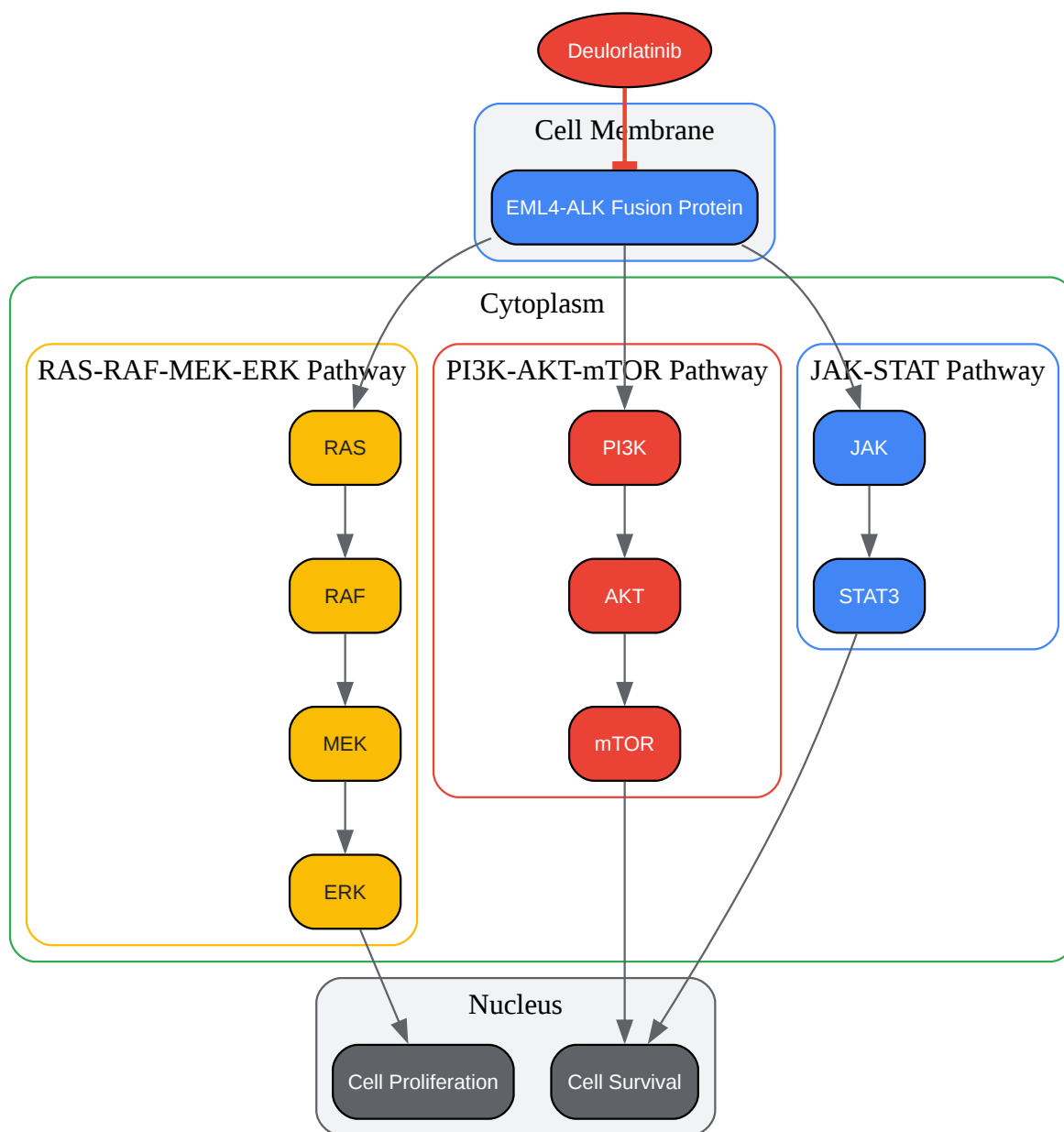
Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study of deulorlatinib.

ALK Signaling Pathway Inhibition by Deulorlatinib



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Caption: Deulorlatinib inhibits the ALK fusion protein, blocking downstream signaling.

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